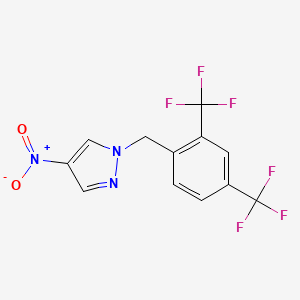

1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-Bis(trifluoromethyl)benzyl bromide” is a laboratory chemical . It’s also known as "1-(Bromomethyl)-2,4-bis(trifluoromethyl)benzene" . It’s used in chemical synthesis studies .

Molecular Structure Analysis

The molecular formula of “2,4-Bis(trifluoromethyl)benzyl bromide” is C9H5BrF6 . Its average mass is 307.030 Da and its monoisotopic mass is 305.947876 Da .

Physical And Chemical Properties Analysis

The refractive index of “2,4-Bis(trifluoromethyl)benzyl bromide” is 1.451 (lit.) . Its density is 1.637 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

- Dinuclear Ruthenium Complexes : A study by Sander et al. (2015) reported on a dinuclear ruthenium complex involving a pyrazole-bridged ligand, demonstrating applications in structural chemistry and potential in catalysis, despite its poor catalytic performance for water oxidation due to rapid degradation under standard conditions (Sander et al., 2015).

Antimicrobial Activities

- Antimicrobial Compound Synthesis : Al‐Azmi et al. (2020) synthesized novel pyrazole derivatives demonstrating antimicrobial activities, highlighting the potential of pyrazole compounds in developing new antimicrobial agents (Al‐Azmi et al., 2020).

Magnetic and Optical Properties

- Magnetic Properties of Lanthanide Complexes : Xi et al. (2020) explored nitronyl nitroxide biradical-based binuclear lanthanide complexes, revealing insights into the magnetic properties and slow magnetic relaxation behavior, which could be relevant for magnetic materials research (Xi et al., 2020).

Catalysis and Chemical Reactions

- Rhodium(I) and Iridium(I) Complexes : Hua et al. (2012) discussed the synthesis of rhodium(I) and iridium(I) complexes containing pyrazolyl–triazolyl ligands, which served as catalysts for hydroamination, demonstrating the role of pyrazole derivatives in catalytic applications (Hua et al., 2012).

Material Science and Stability

- Thermal and Chemical Stability in Metal–Organic Frameworks : Colombo et al. (2011) described the synthesis of microporous pyrazolate-bridged metal–organic frameworks with exceptional thermal and chemical stability, underscoring the utility of pyrazole-based ligands in creating stable and high-surface-area materials (Colombo et al., 2011).

Safety and Hazards

properties

IUPAC Name |

1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F6N3O2/c13-11(14,15)8-2-1-7(10(3-8)12(16,17)18)5-20-6-9(4-19-20)21(22)23/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMRRNCXJMETSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-bis(trifluoromethyl)benzyl)-4-nitro-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Fluorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2916670.png)

![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)